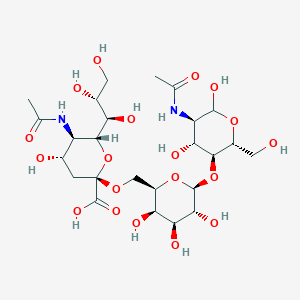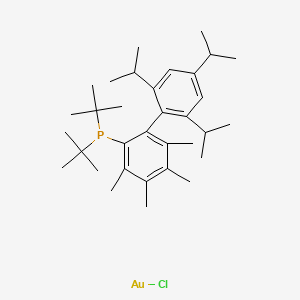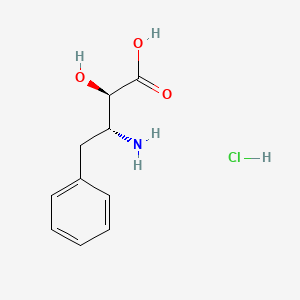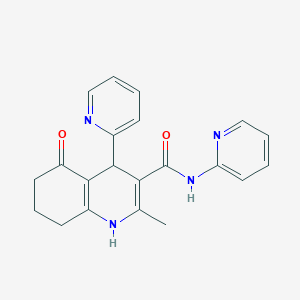
6-Sialyl-N-acetyllactosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Sialyl-N-acetyllactosamine is an oligosaccharide with broad tissue distribution involved in multiple biological functions such as immunity and colon cancer progression . It is a sialylated derivative of N-acetyllactosamine, which is a common component of glycoproteins and glycolipids. This compound is known for its role in cellular recognition and signaling processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-N-acetyllactosamine can be achieved through the classical Koenigs-Knorr reaction. This method involves the use of glycosyl chloride of the peracetylated methyl ester of sialic acid as the sialyl donor for glycosylation of galacto-4,6-diols. The reaction is high yielding, regio- and stereoselective, and takes place at room temperature in the presence of silver carbonate (Ag2CO3) or a combination of silver carbonate and silver triflate (AgOTf) as promoters .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using sialyltransferases. These enzymes catalyze the transfer of sialic acid from a donor substrate to N-acetyllactosamine. This method is preferred for large-scale production due to its efficiency and specificity.
化学反応の分析
Types of Reactions
6-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid moiety, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the functional groups on the oligosaccharide, potentially changing its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sialic acid derivatives, while reduction can produce modified oligosaccharides with altered functional groups.
科学的研究の応用
6-Sialyl-N-acetyllactosamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: The compound plays a crucial role in cellular recognition and signaling, making it valuable for studying cell-cell interactions and immune responses.
Industry: The compound is used in the production of biopharmaceuticals and as a component in various biotechnological applications.
作用機序
6-Sialyl-N-acetyllactosamine exerts its effects through interactions with specific molecular targets and pathways. It binds with high affinity to certain strains of influenza, preventing the virus from attaching to host cells . This binding is mediated by the sialic acid moiety, which interacts with viral hemagglutinin proteins. Additionally, the compound’s role in cellular recognition and signaling involves interactions with glycan-binding proteins, influencing various biological processes.
類似化合物との比較
Similar Compounds
3-Sialyl-N-acetyllactosamine: Another sialylated derivative with similar biological functions but different structural properties.
Sialyllactose: A simpler sialylated oligosaccharide found in human milk with roles in infant nutrition and immune function.
Uniqueness
6-Sialyl-N-acetyllactosamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its high affinity for influenza viruses and involvement in cancer progression distinguish it from other similar compounds, making it a valuable tool in both research and therapeutic applications.
特性
CAS番号 |
78969-47-8 |
|---|---|
分子式 |
C25H42N2O19 |
分子量 |
674.6 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25-/m0/s1 |
InChIキー |
RPSBVJXBTXEJJG-RAMSCCQBSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)




![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)

![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)


